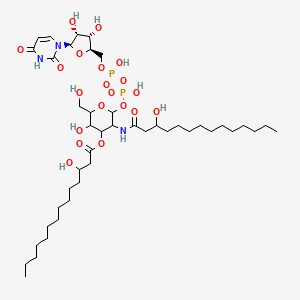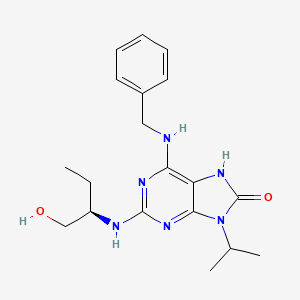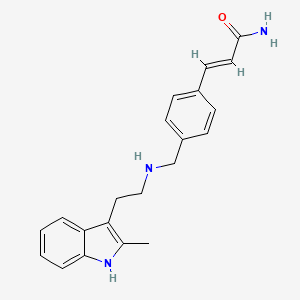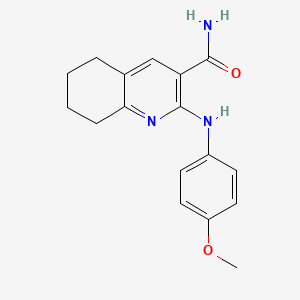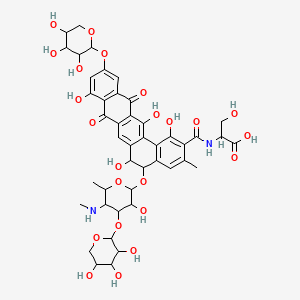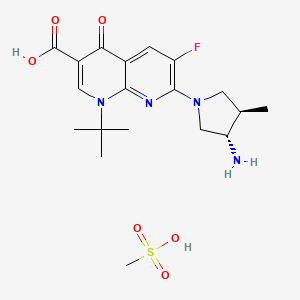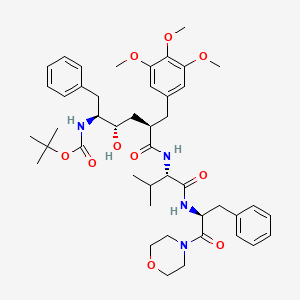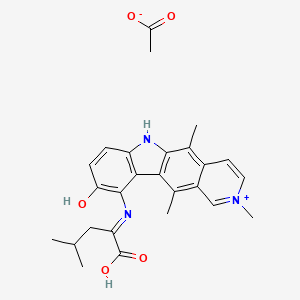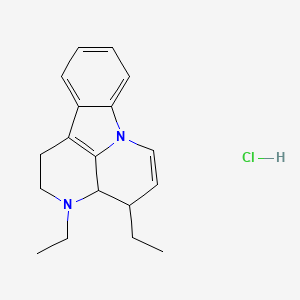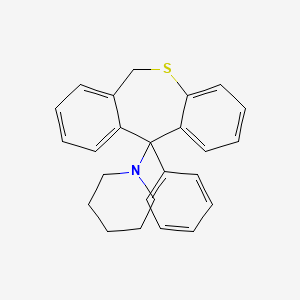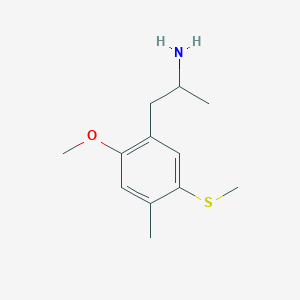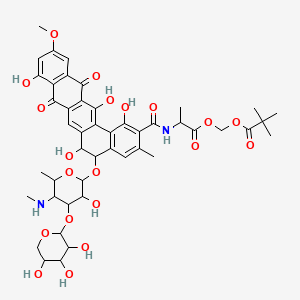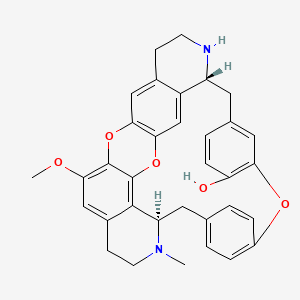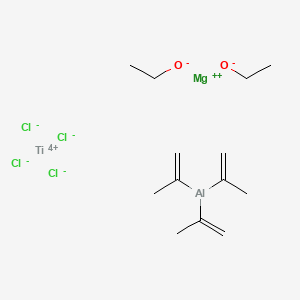
Magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride: is a complex organometallic compound. It is synthesized through the reaction of aluminum, tris(1-methylethenyl)- with magnesium ethoxide and titanium tetrachloride. This compound is known for its unique chemical properties and applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves the following steps:
Preparation of Aluminum, tris(1-methylethenyl)-: This precursor is synthesized by reacting aluminum with 1-methylethenyl groups under controlled conditions.
Reaction with Magnesium Ethoxide: The aluminum, tris(1-methylethenyl)- is then reacted with magnesium ethoxide. This step requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Addition of Titanium Tetrachloride: Finally, titanium tetrachloride is added to the reaction mixture. The reaction is typically carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation: Formation of aluminum oxides, magnesium oxides, and titanium oxides.
Reduction: Reduced forms of the original compound with altered oxidation states.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Delivery: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: The compound is being explored for use in imaging techniques due to its unique electronic properties.
Industry:
Coatings: It is used in the production of specialized coatings with enhanced durability and resistance to corrosion.
Electronics: The compound is being investigated for use in electronic devices due to its conductive properties.
Mecanismo De Acción
The mechanism of action of aluminum, tris(1-methylethenyl)-, reaction products with magnesium ethoxide and titanium tetrachloride involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved include:
Catalytic Sites: The compound provides active catalytic sites for various chemical reactions.
Electron Transfer: It facilitates electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The compound can undergo ligand exchange reactions, allowing it to interact with different substrates.
Comparación Con Compuestos Similares
Aluminum, tris(1-methylethenyl)-: The precursor compound used in the synthesis.
Magnesium ethoxide: Another key reactant in the synthesis process.
Titanium tetrachloride: A common reagent used in various organometallic reactions.
Uniqueness:
Complex Structure: The combination of aluminum, magnesium, and titanium in a single compound provides unique chemical properties.
Versatility: Its ability to undergo various chemical reactions makes it highly versatile in different applications.
Stability: The compound forms stable complexes, making it suitable for use in harsh conditions.
Propiedades
Fórmula molecular |
C13H25AlCl4MgO2Ti |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
magnesium;ethanolate;titanium(4+);tris(prop-1-en-2-yl)alumane;tetrachloride |
InChI |
InChI=1S/3C3H5.2C2H5O.Al.4ClH.Mg.Ti/c3*1-3-2;2*1-2-3;;;;;;;/h3*1H2,2H3;2*2H2,1H3;;4*1H;;/q;;;2*-1;;;;;;+2;+4/p-4 |
Clave InChI |
GFYFGADBIWTFEK-UHFFFAOYSA-J |
SMILES canónico |
CC[O-].CC[O-].CC(=C)[Al](C(=C)C)C(=C)C.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


